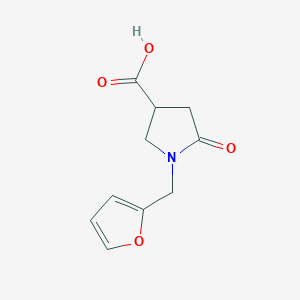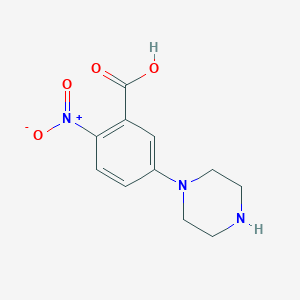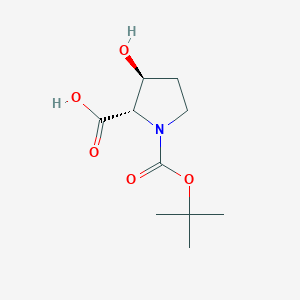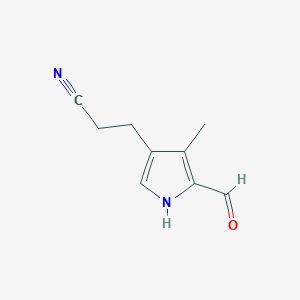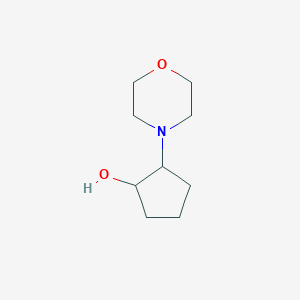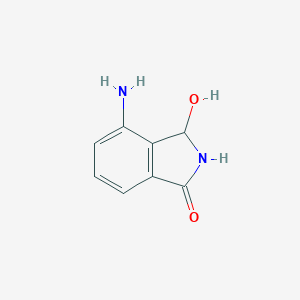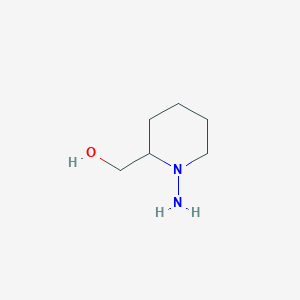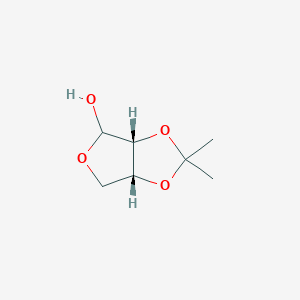
2,3-O-Isopropylidene-D-erythrofuranose
Vue d'ensemble
Description
2,3-O-Isopropylidene-D-erythrofuranose, also known as D-Erythrose acetonide, is a chemical compound with the molecular formula C7H12O4 . It is also referred to as Furo [3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, (3aR,6aR)- .
Synthesis Analysis
This compound undergoes Aldol condensations with silyl ketene acetals . It has been employed in spiroannulated carbohydrate synthesis . Convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin have been accomplished using this chiral synthon .Molecular Structure Analysis
The molecular structure of 2,3-O-Isopropylidene-D-erythrofuranose is characterized by a furanose ring . The molecular formula is C7H12O4 and the molar mass is 160.17 .Chemical Reactions Analysis
2,3-O-Isopropylidene-D-erythrofuranose undergoes Aldol condensations with silyl ketene acetals . It has been used in the synthesis of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and the oxazole segment of calyculin .Physical And Chemical Properties Analysis
The molecular formula of 2,3-O-Isopropylidene-D-erythrofuranose is C7H12O4 . It has a molar mass of 160.17 .Applications De Recherche Scientifique
Organic Syntheses
2,3-O-Isopropylidene-D-erythrofuranose is used in organic syntheses . It is used in the synthesis of 2,3-O-isopropylidene-D-erythronolactone, a useful chiral synthon in the total synthesis of certain natural products such as leukotrienes and pyrrolizidine alkaloids .
Conformational Studies
This compound is used in conformational studies . A series of β-D-ribofuranosides and ribonucleosides fused with 2,3-O-isopropylidene ring were synthesized and studied in terms of their conformational preferences . The E0-like and E4-like conformations adopted by these furanosides were identified based on the 1H NMR spectra, DFT calculations, and X-ray analysis .
Ribonucleosides and Ribofuranosides
2,3-O-Isopropylidene-D-erythrofuranose is used in the synthesis of ribonucleosides and ribofuranosides . These compounds play essential functions in living organisms. In the form of 5′-phosphates (nucleotides), they are involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules .
Anticancer, Antibacterial, and Antiviral Agents
Ribonucleosides and their derivatives, which can be synthesized from 2,3-O-Isopropylidene-D-erythrofuranose, are profoundly explored in medicine as anticancer, antibacterial, and antiviral agents .
Inhibitors
β-D-Ribofuranosides possessing phenolic aglycones were synthesized and found to exhibit the Src kinase inhibitory activity . These compounds are often used as intermediate products in the syntheses of more sophisticated ribose derivatives .
Oxidation Studies
2,3-O-Isopropylidene-D-erythrofuranose is used in oxidation studies . The oxidation of 2,3-O-isopropylidene-β-L-rhamnose with hypoiodite, followed by periodate cleavage of the derived aldonic acid, affords 2,3-O-isopropylidene-L-erythrotetruonic acid .
Mécanisme D'action
Target of Action
2,3-O-Isopropylidene-D-erythrofuranose is primarily used as a building block in the synthesis of nucleoside analogues . These analogues are designed to mimic the structure of natural nucleosides, enabling them to interact with various biological targets, such as enzymes involved in nucleic acid metabolism.
Mode of Action
The compound interacts with its targets by being incorporated into the growing nucleic acid chain during replication or transcription. This can lead to premature termination of these processes or the introduction of mutations, thereby inhibiting the replication of viruses or the growth of cancer cells .
Biochemical Pathways
2,3-O-Isopropylidene-D-erythrofuranose is involved in the synthesis of nucleoside analogues, which can affect various biochemical pathways. For instance, these analogues can inhibit the activity of enzymes like reverse transcriptase and RNA polymerase, which are crucial for the replication of viruses and the transcription of genes .
Result of Action
The molecular and cellular effects of 2,3-O-Isopropylidene-D-erythrofuranose’s action are primarily seen in its role as a precursor to nucleoside analogues. These analogues can cause premature termination of DNA or RNA synthesis or introduce mutations, leading to inhibition of viral replication or cancer cell growth .
Action Environment
The action, efficacy, and stability of 2,3-O-Isopropylidene-D-erythrofuranose and its derived nucleoside analogues can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of certain enzymes and cofactors in the cellular environment can influence the compound’s ability to be incorporated into nucleic acids .
Propriétés
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-6,8H,3H2,1-2H3/t4-,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCXOZTJSRAOQ-QYRBDRAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC(C2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2COC([C@@H]2O1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



